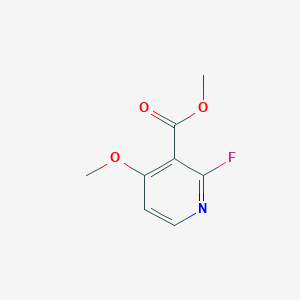

Methyl 2-fluoro-4-methoxypyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-2-Fluor-4-Methoxypyridin-3-carboxylat ist eine organische Verbindung, die zur Klasse der fluorierten Pyridine gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Fluoratoms in der zweiten Position, einer Methoxygruppe in der vierten Position und einer Carboxylatestergruppe in der dritten Position des Pyridinrings aus. Aufgrund seiner einzigartigen chemischen Eigenschaften ist es in verschiedenen Bereichen der wissenschaftlichen Forschung weit verbreitet.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von Methyl-2-Fluor-4-Methoxypyridin-3-carboxylat beinhaltet typischerweise die nucleophile aromatische Substitution eines geeigneten Vorläufers. Eine gängige Methode ist die Reaktion von Methyl-3-Nitro-4-Pyridylcarboxylat mit einem Fluoridanion, bei der die Nitrogruppe durch ein Fluoratom ersetzt wird . Die Reaktion wird üblicherweise in einem polaren aprotischen Lösungsmittel wie Dimethylformamid bei Raumtemperatur durchgeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Methyl-2-Fluor-4-Methoxypyridin-3-carboxylat folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Das Reaktionsgemisch wird typischerweise Reinigungsschritten wie Umkristallisation oder Chromatographie unterzogen, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-2-Fluor-4-Methoxypyridin-3-carboxylat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Nucleophile Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden.

Oxidation: Die Methoxygruppe kann oxidiert werden, um entsprechende Aldehyde oder Säuren zu bilden.

Reduktion: Die Carboxylatestergruppe kann zu Alkoholen oder anderen Derivaten reduziert werden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien sind Fluoridanionen, Alkoxide und Amine. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln durchgeführt.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden unter sauren oder basischen Bedingungen verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden unter wasserfreien Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Produkte umfassen verschiedene substituierte Pyridine, abhängig vom verwendeten Nucleophil.

Oxidation: Produkte umfassen Aldehyde, Ketone oder Carbonsäuren.

Reduktion: Produkte umfassen Alkohole oder andere reduzierte Derivate.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-fluoro-4-methoxypyridine-3-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carboxylate ester group can be reduced to alcohols or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include fluoride anions, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products include alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl-2-Fluor-4-Methoxypyridin-3-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer fluorierter Verbindungen verwendet.

Biologie: Es dient als Vorläufer für die Synthese biologisch aktiver Moleküle, darunter Pharmazeutika und Agrochemikalien.

Medizin: Es wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung von Enzyminhibitoren und Rezeptormodulatoren.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-Fluor-4-Methoxypyridin-3-carboxylat hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Das Vorhandensein des Fluoratoms kann die Bindungsaffinität und Selektivität der Verbindung verbessern, indem starke Wasserstoffbrückenbindungen oder elektrostatische Wechselwirkungen mit Zielmolekülen gebildet werden.

Wirkmechanismus

The mechanism of action of methyl 2-fluoro-4-methoxypyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Methyl-2-Fluor-4-Methoxypyridin-3-carboxylat kann mit anderen fluorierten Pyridinen verglichen werden, wie zum Beispiel:

- Methyl-3-Fluor-4-Methoxypyridin-2-carboxylat

- Methyl-5-Brom-2-Methoxypyridin-3-carboxylat

- Methyl-2-Fluorpyridin-3-carboxylat

Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich jedoch in der Position und Art der Substituenten am Pyridinring. Die einzigartige Kombination von Substituenten in Methyl-2-Fluor-4-Methoxypyridin-3-carboxylat verleiht ihm unterschiedliche chemische und biologische Eigenschaften, die es für bestimmte Forschungsanwendungen wertvoll machen.

Eigenschaften

Molekularformel |

C8H8FNO3 |

|---|---|

Molekulargewicht |

185.15 g/mol |

IUPAC-Name |

methyl 2-fluoro-4-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C8H8FNO3/c1-12-5-3-4-10-7(9)6(5)8(11)13-2/h3-4H,1-2H3 |

InChI-Schlüssel |

GPXMOKXMHDOAKG-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=NC=C1)F)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B12115694.png)